molecular formula C13H13ClN2O2 B8506121 5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one CAS No. 88045-79-8

5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one

Cat. No. B8506121
CAS RN: 88045-79-8
M. Wt: 264.71 g/mol
InChI Key: VNAQHLOHBWPXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88045-79-8

Product Name

5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-chloro-1-[(2-methylphenyl)methoxymethyl]pyrimidin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-10-4-2-3-5-11(10)8-18-9-16-7-12(14)6-15-13(16)17/h2-7H,8-9H2,1H3

InChI Key

VNAQHLOHBWPXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloromethyl 2-methylbenzyl ether (see Preparation 3a and 3b) (10 mmol) in dichloromethane (20 ml) was added dropwise with stirring to a solution of 5-chloropyrimidin-2-one hydrochloride (10 mmol) and triethylamine (20 mmol) in dichloromethane (80 ml). The reaction mixture was stirred for 2 hours at room temperature. It was then washed with water and the dried (MgSO4) solution evaporated to yield a crude mixture (2.55 g, 96%) which was purified by trituration with ether. The yield of the title compound was 1.33 g (50%), m.p. 88° C. 1H NMR (CDCl3): δ2.26 (Me), 4.63 (CH2 -Ph), 5.30 (CH2O), 7.00 (Ph), 7.60 and 8.37 (H-4, H-6, J 4 Hz). IR(KBr): 1660 cm-1 (CO).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
96%

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